3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one
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Overview
Description
3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is an organic compound that belongs to the dibenzofuran family. Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring. This specific compound is characterized by the presence of a phenyl group and a dihydrofuranone moiety, making it a unique structure within the dibenzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by cyclization. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (e.g., bromine) and catalysts like aluminum chloride are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of 3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler structure without the phenyl and dihydrofuranone groups.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Carbazole: Contains a nitrogen atom in place of the oxygen in the furan ring.
Uniqueness
3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C18H14O2 |
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Molecular Weight |
262.3 g/mol |
IUPAC Name |
3-phenyl-3,4-dihydro-2H-dibenzofuran-1-one |
InChI |
InChI=1S/C18H14O2/c19-15-10-13(12-6-2-1-3-7-12)11-17-18(15)14-8-4-5-9-16(14)20-17/h1-9,13H,10-11H2 |
InChI Key |
YSPMZUOLESFGCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1OC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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